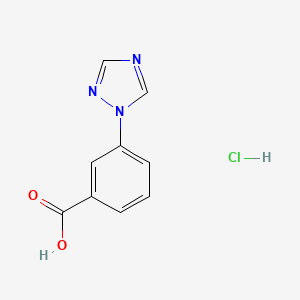

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

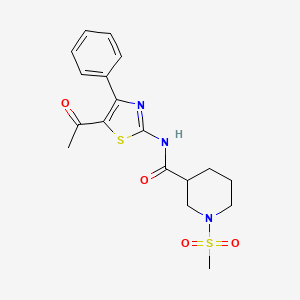

3-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound with the molecular formula C9H7N3O2 . It is a solid substance with a molecular weight of 189.17 . The compound is used in the synthesis of various hybrids that have shown potent inhibitory activities against certain cancer cell lines .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the use of different precursors, and the influence of in situ hydrolysis reactions on the assembly process was explored .Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI code for the compound is 1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H, (H,13,14) .Chemical Reactions Analysis

The compound has been used in the synthesis of various hybrids, and the chemical reactions involved in this process have been analyzed . The in situ reactions regulate the structure via changing the concentration of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .Physical And Chemical Properties Analysis

3-(1H-1,2,4-triazol-1-yl)benzoic acid is a solid substance with a molecular weight of 189.17 . It is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Supramolecular Transition Metal(II) Complexes

- Application : In the study by Wang et al. (2018), four complexes were synthesized using 3-(1H-1,2,4-triazol-1-yl)benzoic acid. These complexes demonstrated good thermal stability and photoluminescence properties, suggesting potential applications in materials science and luminescent materials (Wang et al., 2018).

Metal Complex Formation

- Application : Stucky et al. (2008) prepared 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands for metal complex formation. These complexes have potential applications in catalysis and molecular recognition (Stucky et al., 2008).

Antifungal Activity of Triorganotin Compounds

- Application : Li et al. (2010) synthesized a series of triorganotin compounds using 3-(1H-1,2,4-triazol-1-yl)benzoic acid. These compounds exhibited good antifungal activities, indicating their potential use in agriculture and medicine (Li et al., 2010).

Coordination Polymers and Hydrolysis Reactions

- Application : Deng et al. (2018) investigated the influence of hydrolysis reactions on the assembly of coordination polymers using 3-(1H-1,2,4-triazol-1-yl)benzoic acid. The study sheds light on the creation of novel materials with specific structural and functional properties (Deng et al., 2018).

Magnetism and Photochemical Detection

- Application : Zhao et al. (2021) synthesized a manganese(II) coordination polymer with 3-(1H-1,2,4-triazol-1-yl)benzoic acid. This complex showed significant antiferromagnetic exchange and potential as a luminescence sensor for detecting dichromate ions (Zhao et al., 2021).

Supramolecular Structures

- Application : Liu and Han (2022) prepared a three-dimensional supermolecule based on 4-(1,2,4-triazol-1-yl)benzoic acid. This study contributes to the understanding of molecular interactions and potential applications in molecular engineering (Liu & Han, 2022).

Synthesis and Structure of Metal(II) Complexes

- Application : Gong et al. (2014) used 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid to synthesize metal(II)-complexes. These complexes have potential applications in molecular electronics and photonics (Gong et al., 2014).

Amic Acid Derivatives and Metal Complexes

- Application : Abdulghani and Sahan (2012) synthesized new amic acid ligands using 3-(1H-1,2,4-triazol-3-yl)benzoic acid for metal complex formation. These complexes were analyzed for their potential antibacterial activity (Abdulghani & Sahan, 2012).

Wirkmechanismus

Target of Action

It’s known that similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .

Mode of Action

It’s noted that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Result of Action

The result of the action of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the growth of cancer cells .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPRLQSAVKSCAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311317-30-2 |

Source

|

| Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)

![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)